4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted at the 4-position with a dipropylsulfamoyl group. The thiazole ring at the N-terminal is further modified with a 4-methoxyphenyl group at position 4 and a methyl group at position 3. Its molecular formula is inferred as C₂₄H₂₈N₃O₄S₂ based on structural analogues (e.g., CAS 324541-19-7 in ) .
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-5-15-27(16-6-2)33(29,30)21-13-9-19(10-14-21)23(28)26-24-25-22(17(3)32-24)18-7-11-20(31-4)12-8-18/h7-14H,5-6,15-16H2,1-4H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFUCHRALMMWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Core: The benzamide core is formed by reacting the thiazole derivative with a suitable benzoyl chloride in the presence of a base.
Introduction of the Dipropylsulfamoyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Scientific Research Applications
4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Compound A : 4-(Dipropylsulfamoyl)-N-[4-Thiophen-2-yl-5-(2,2,2-Trifluoroacetyl)-1,3-Thiazol-2-yl]Benzamide (CAS 324541-19-7)
- Key Differences :
- Thiophen-2-yl replaces 4-methoxyphenyl at thiazole position 3.
- Trifluoroacetyl group at thiazole position 5 instead of methyl.
- Impact :
Compound B : 4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide (CAS 317853-89-7)
- Key Differences :
- Lacks the sulfamoyl group; instead, a methoxy group is present on the benzamide.
- Thiazole substituents: 4-methylphenyl and phenyl groups.
- Higher lipophilicity from phenyl groups may improve membrane permeability but reduce solubility.
Modifications to the Benzamide Core
Compound C : N-[4-(4-Chlorophenyl)-5-Methyl-1,3-Thiazol-2-yl]Methyl}Benzamide Hydrobromide
- Key Differences :
- Chlorophenyl replaces methoxyphenyl; methylene linker between benzamide and thiazole.
- Hydrobromide salt improves aqueous solubility compared to the free base form of the target compound.
Compound D : N-[4-(4-Methoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]-2-(Morpholin-4-yl)Acetamide
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: Sulfamoyl groups exhibit strong S=O stretches near 1150–1350 cm⁻¹, while methoxy groups show C-O-C bands ~1250 cm⁻¹ . The absence of C=O bands in tautomeric thiazoles (e.g., ’s triazoles) differentiates them from non-tautomeric analogues .
- Solubility :
- Sulfamoyl and morpholine groups (e.g., Compound D) enhance water solubility, whereas halogenated or phenyl-substituted analogues (e.g., Compound C) favor organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
